molecular formula C15H27BO3Si B8134119 (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid

(4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid

Cat. No.: B8134119
M. Wt: 294.27 g/mol
InChI Key: OVFKKTQXHBILMM-UHFFFAOYSA-N
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Description

(4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid is an organic boron compound with the molecular formula C12H21BO3Si. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science. It is a white to almost white crystalline solid that is soluble in organic solvents like ethanol and dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction proceeds under alkaline conditions, often using bases such as sodium hydroxide or potassium carbonate . The reaction can be summarized as follows:

    Starting Materials: 4-hydroxyphenylboronic acid and tert-butyl(dimethyl)silyl chloride.

    Reaction Conditions: Alkaline conditions, typically at room temperature.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various silyl ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its boronic acid group can interact with biological molecules, making it useful in drug design and development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various substrates makes it valuable in material science .

Mechanism of Action

The mechanism of action of (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

[4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO3Si/c1-15(2,3)20(4,5)19-12-6-7-13-8-10-14(11-9-13)16(17)18/h8-11,17-18H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFKKTQXHBILMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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